molecular formula C7H5N3O B1392935 Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933754-42-8

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No. B1392935
M. Wt: 147.13 g/mol
InChI Key: WDKZIYWLVBVKFQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine class of compounds has been identified as a privileged structure for library synthesis on the basis of several key characteristics of the core molecule . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Method : The synthetic methodology of PPs is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their photophysical properties are tunable .
  • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Functionalization of N-Heterocycles

  • Application : Pyrazolo[1,5-a]pyrimidines are used in the functionalization of N-heterocycles .
  • Method : The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .
  • Results : DFT-calculations allow prediction of the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines .

Future Directions

The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers . The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the interesting versatility of this core .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-8-7-1-2-9-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZIYWLVBVKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267514
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

CAS RN

933754-42-8
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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